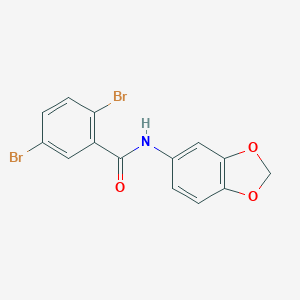
N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide, also known as BDB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BDB is a member of the benzamide family of compounds, which are known for their diverse biological activities.
Mechanism of Action
N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide exerts its biological activities through various mechanisms of action. N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide has been found to inhibit the activity of monoamine oxidase A by binding to the active site of the enzyme. This leads to an increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in various neurological processes. N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide has been found to have various biochemical and physiological effects. N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide has been shown to inhibit the activity of monoamine oxidase A, leading to an increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide has several advantages for lab experiments. N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide is relatively easy to synthesize and is commercially available. N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide has been found to have diverse biological activities, making it a promising candidate for various scientific research applications. However, N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide also has some limitations for lab experiments. N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide is not very soluble in water, which can make it difficult to work with in aqueous solutions. N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide can also be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the scientific research of N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide. N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide has shown promising results as a fluorescent probe for imaging applications, and further research could lead to the development of more efficient and specific probes. N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide has also shown potential as a therapeutic agent for various neurological disorders and cancer, and further research could lead to the development of more effective treatments. In addition, N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide could be further optimized for use in lab experiments by improving its solubility and reducing its toxicity.
Synthesis Methods
The synthesis of N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide involves the reaction between 2,5-dibromobenzoyl chloride and 1,3-benzodioxole-5-amine in the presence of a base such as triethylamine. The reaction proceeds through an amide bond formation, resulting in the formation of N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide. The synthesis method of N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide has been optimized to achieve high yield and purity.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide has been found to possess a wide range of biological activities, making it a promising candidate for various scientific research applications. N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide has been studied for its anti-cancer, anti-inflammatory, and anti-microbial properties. N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide has also been investigated for its potential use as a fluorescent probe for imaging applications. In addition, N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide has been found to be a potent inhibitor of the enzyme monoamine oxidase A, which is implicated in various neurological disorders.
properties
Product Name |
N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide |
|---|---|
Molecular Formula |
C14H9Br2NO3 |
Molecular Weight |
399.03 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2,5-dibromobenzamide |
InChI |
InChI=1S/C14H9Br2NO3/c15-8-1-3-11(16)10(5-8)14(18)17-9-2-4-12-13(6-9)20-7-19-12/h1-6H,7H2,(H,17,18) |
InChI Key |
VJYCHZPVKJWAAG-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Br)Br |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide](/img/structure/B310240.png)


